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Abstract
This technical guide provides a comprehensive overview of the synthesis pathway and

chemical properties of Iopamidol, a widely used non-ionic, low-osmolar iodinated contrast

agent. The document details the multi-step synthesis from commercially available starting

materials to the final purified active pharmaceutical ingredient (API). Key chemical and physical

properties are summarized, and detailed experimental protocols for the core synthesis and

analysis are provided. This guide is intended to be a valuable resource for researchers,

chemists, and professionals involved in the development and manufacturing of contrast media.

Introduction
Iopamidol is a second-generation, non-ionic, water-soluble radiographic contrast agent. Its

chemical structure, (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-

hydroxypropanoyl)amino]-2,4,6-triiodoisophthalamide, is designed to provide a high

concentration of iodine for effective X-ray attenuation while maintaining low osmolality and

viscosity to minimize patient discomfort and adverse reactions. This guide delineates the

synthetic route to Iopamidol and its key chemical characteristics.

Chemical Properties of Iopamidol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b3060642?utm_src=pdf-interest
https://www.benchchem.com/product/b3060642?utm_src=pdf-body
https://www.benchchem.com/product/b3060642?utm_src=pdf-body
https://www.benchchem.com/product/b3060642?utm_src=pdf-body
https://www.benchchem.com/product/b3060642?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3060642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Iopamidol is a white to off-white, odorless, crystalline powder.[1] Its key physicochemical

properties are summarized in the table below.

Property Value Reference(s)

Molecular Formula C₁₇H₂₂I₃N₃O₈ [1]

Molecular Weight 777.09 g/mol [1]

Appearance
White to off-white crystalline

powder
[1]

Melting Point
Decomposes above 300°C

without melting
[2]

Solubility

Very soluble in water; freely

soluble in methanol; practically

insoluble in ethanol (96%) and

methylene chloride.

[3]

pKa 10.70 [4]

logP (Octanol-Water) -2.4 [1]

Specific Rotation [α]²⁰ -5.0° (in methanol) [5]

UV Absorption (λmax) 240 nm (in water) [6]

Iopamidol Synthesis Pathway
The synthesis of Iopamidol is a multi-step process that begins with the nitration of isophthalic

acid. The subsequent steps involve reduction of the nitro group, tri-iodination of the aromatic

ring, conversion to an acid chloride, and finally, amidation and acylation to introduce the

hydrophilic side chains. A schematic of the overall synthesis pathway is presented below.

Isophthalic Acid 5-Nitroisophthalic Acid

Nitration
(H₂SO₄, HNO₃)

5-Aminoisophthalic Acid

Reduction
(e.g., Hydrazine Hydrate, Raney Ni) 5-Amino-2,4,6-triiodoisophthalic Acid

Iodination
(e.g., KI, KIO₃, HCl)

5-Amino-2,4,6-triiodoisophthaloyl Dichloride

Chlorination
(e.g., Thionyl Chloride) (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-amino-2,4,6-triiodoisophthalamide

Amidation
(2-Amino-1,3-propanediol) Pentaacetyl-Iopamidol Intermediate

Acylation
((S)-2-Acetoxypropionyl Chloride) Iopamidol

Deprotection/Hydrolysis
(e.g., HCl in Methanol)
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Figure 1. Overall synthesis pathway of Iopamidol.

Detailed Experimental Protocols
The following sections provide detailed experimental procedures for each key step in the

synthesis of Iopamidol.

Step 1: Synthesis of 5-Nitroisophthalic Acid
Reaction: Isophthalic acid is nitrated using a mixture of concentrated sulfuric and nitric acids.

Procedure:

To a 500 L glass-lined reaction vessel, add 300 kg of 98% concentrated sulfuric acid at

room temperature.

Add 100 kg of isophthalic acid while stirring.

Slowly raise the temperature to 60°C.

Add 100 kg of 95% concentrated nitric acid dropwise over approximately 1 hour,

maintaining the temperature between 60-65°C.

After the addition is complete, continue stirring at this temperature for a specified period to

ensure the reaction goes to completion.

Cool the reaction mixture and pour it into ice water to precipitate the product.

Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain

5-nitroisophthalic acid.[7]

Step 2: Synthesis of 5-Aminoisophthalic Acid
Reaction: The nitro group of 5-nitroisophthalic acid is reduced to an amino group.

Procedure:

In a 3 L four-necked flask equipped with a mechanical stirrer, dissolve 211.1 g (1.0 mol) of

5-nitroisophthalic acid and 160.0 g (4.0 mol) of sodium hydroxide in 2 L of water. Stir for 1
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hour until the solution is clear.

Add 10 g of Raney nickel catalyst.

Slowly raise the temperature to 30-35°C.

Add 125.0 g (2.0 mol) of 80% hydrazine hydrate dropwise over 30 minutes.

Continue stirring for 30 minutes after the addition is complete.

Filter the reaction mixture to remove the catalyst.

Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate the product.

Filter the white solid, wash with water, and dry to yield 5-aminoisophthalic acid.[8][9]

Step 3: Synthesis of 5-Amino-2,4,6-triiodoisophthalic
Acid

Reaction: The aromatic ring of 5-aminoisophthalic acid is tri-iodinated.

Procedure:

In a 1000 L glass-lined reactor, add 400 kg of water, 54.3 kg of 5-aminoisophthalic acid,

and 70 L of 92% concentrated sulfuric acid.

Prepare an iodinating solution by adding 96.5 kg of potassium iodate and 150 kg of

potassium iodide to 350 kg of 30% hydrochloric acid solution.

At 30°C, add the iodinating solution dropwise to the reactor over 3 hours.

After the addition, raise the temperature to 80°C and maintain for 10 hours.

Cool the reaction mixture to room temperature.

Filter the precipitate, wash with water, and dry to obtain 5-amino-2,4,6-triiodoisophthalic

acid.[6][7]
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Step 4: Synthesis of 5-Amino-2,4,6-triiodoisophthaloyl
Dichloride

Reaction: The carboxylic acid groups of 5-amino-2,4,6-triiodoisophthalic acid are converted

to acid chlorides.

Procedure:

In a 500 L dry glass-lined reactor, add 300 L of dichloromethane, 10 L of pyridine, and 55.8

kg of 5-amino-2,4,6-triiodoisophthalic acid.

With stirring, add 89.1 kg of solid phosgene (triphosgene) in portions to 100 L of

dichloromethane at 30-35°C over 5 hours.

Raise the temperature to reflux and continue the reaction for 10 hours after the solution

becomes clear.

Cool the reaction mixture and work up to isolate the 5-amino-2,4,6-triiodoisophthaloyl

dichloride.[7] An alternative procedure involves heating 5-amino-2,4,6-triiodoisophthalic

acid with thionyl chloride in the presence of a catalytic amount of pyridine in 1,2-

dichloroethane.[2]

Step 5: Amidation and Acylation to form Pentaacetyl-
Iopamidol Intermediate

Reaction: The diacid chloride is first reacted with 2-amino-1,3-propanediol (serinol) followed

by acylation.

Procedure:

A solution of 18.5 kg of 2-amino-1,3-propanediol and 30 kg of triethylamine in 45 kg of

dimethylacetamide (DMA) is added to a vessel containing 50 kg of 5-amino-2,4,6-

triiodoisophthaloyl dichloride in 75 kg of DMA.

The reaction temperature is gradually raised to about 30°C and maintained for 1.5 hours.
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The reaction is cooled, and 0.5 kg of 4-dimethylaminopyridine is added, followed by the

slow addition of 52 kg of acetic anhydride.

The mixture is stirred for about 2 hours and then quenched by slow addition to water.

The precipitated solid is isolated by filtration, washed with water, and dried. This

intermediate is then acylated with (S)-2-acetoxypropionyl chloride.[5]

Step 6: Deprotection to form Iopamidol and Final
Purification

Reaction: The acetyl protecting groups are removed by hydrolysis.

Procedure:

A solution of 58 kg of the pentaacetyl-iopamidol intermediate in 400 L of methanol

containing a catalytic amount of aqueous hydrochloric acid (e.g., 400 g) is heated at reflux

for about 30 hours.

The methanol is removed by distillation, and the residue is dissolved in water.

The acid is neutralized using an acid-scavenging resin.

The resin is removed by filtration, and the aqueous solution is passed through a column of

a non-ionic polymeric adsorbent resin for further purification.[5]

The final product is obtained by crystallization from ethanol or a mixture of acetonitrile and

ethanol.[5][10]

Analytical Methods and Characterization
The purity and identity of Iopamidol and its intermediates are assessed using a variety of

analytical techniques.

High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of Iopamidol and quantifying any related

substances.
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Typical HPLC Conditions:

Column: C18, 5 µm, 4.6 mm x 250 mm

Mobile Phase: A gradient of water and methanol.

Flow Rate: Approximately 1.5 mL/min.

Column Temperature: 20-30°C.

Detection: UV at 240 nm.

Injection Volume: 20 µL.

This method is capable of separating Iopamidol from its process-related impurities and

degradation products.[6]

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

chemical structure of Iopamidol and its intermediates.

¹H NMR (300 MHz, D₂O): δ 1.6 (d, 3H), 3.8 (d, 8H), 4.2 (m, 2H), 4.5 (q, 1H).[5]

¹³C NMR (75 MHz, D₂O): δ 21.5, 55.1, 61.8, 70.2, 91.0, 99.8, 144.2, 151.2, 173.8, 178.6.

[5]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present

in the molecule. Key absorptions include those for N-H, C=O (amide), and O-H stretching

vibrations.

Experimental Workflow and Logic
The synthesis of Iopamidol follows a logical progression of reactions designed to build the

complex molecule from simple precursors. The workflow incorporates purification and analytical

steps at critical junctures to ensure the quality of intermediates and the final product.
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Figure 2. A generalized experimental workflow for the synthesis, purification, and analysis of

Iopamidol.

Conclusion
The synthesis of Iopamidol is a well-established but complex process that requires careful

control over reaction conditions and rigorous purification of intermediates and the final product.

This guide provides a detailed overview of the synthetic pathway, key chemical properties, and

analytical methods for Iopamidol, serving as a valuable technical resource for professionals in

the field. The provided experimental protocols offer a solid foundation for the laboratory-scale

synthesis and analysis of this important contrast agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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